molecular formula C24H28N4O7 B1193213 Azide-PEG3-L-alanine-Fmoc

Azide-PEG3-L-alanine-Fmoc

Cat. No.: B1193213
M. Wt: 484.51
InChI Key: YTHKPQSMRZQREU-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-Azido-tris(ethylenoxy)-L-alanine is a PEG Linker.

Scientific Research Applications

Synthesis and Peptide Chemistry

Azide-PEG3-L-alanine-Fmoc, as part of the Fmoc-amino acids family, plays a significant role in peptide synthesis. The research by Tessier et al. (2009) highlights the synthesis of N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) amino acids, including alanine, by reacting free amino acids with 9-fluorenylmethylchloroformate. This process leads to the formation of Fmoc-dipeptide, which is crucial in peptide chemistry. The alternative method of preparing Fmoc-amino acids by reacting Fmoc-chloride first with sodium azide and then with the free amino acid eliminates side reactions, particularly for glycine and alanine (Tessier et al., 2009).

Chen et al. (2014) developed a mild method for removing the Fmoc group using sodium azide. This method, effective for deprotecting Nα-Fmoc-amino acids, optimizes conditions by screening different sodium azide amounts and reaction temperatures. This advancement has applications in peptide chemistry, especially in solid-phase peptide synthesis (Chen et al., 2014).

Peptide Mimetics and Drug Delivery

The study by Busnel et al. (2005) focuses on the solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids. This method is significant for the synthesis of biologically active peptide mimetics, indicating potential applications in drug delivery and therapeutic development (Busnel et al., 2005).

Zhang et al. (2014) report the use of a PEG-Fmoc conjugate as a nanocarrier for paclitaxel, demonstrating its potential in drug delivery systems. This approach offers high loading capacity, formulation stability, and low systemic toxicity, making it a promising candidate for clinical applications (Zhang et al., 2014).

Glycoconjugates and Bioactive Compounds

Katajisto et al. (2002) discuss the synthesis of orthogonally protected building blocks, including Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine, for the preparation of triantennary peptide glycoclusters on a solid support. These glycoclusters, used as mimetics of natural carbohydrate ligands, have implications in the study of carbohydrate binding, indicating their relevance in biochemical research (Katajisto et al., 2002).

Properties

Molecular Formula

C24H28N4O7

Molecular Weight

484.51

IUPAC Name

(2R)-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H28N4O7/c25-28-26-9-10-32-11-12-33-13-14-34-16-22(23(29)30)27-24(31)35-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,31)(H,29,30)/t22-/m1/s1

InChI Key

YTHKPQSMRZQREU-JOCHJYFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COCCOCCOCCN=[N+]=[N-])C(=O)O

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-Fmoc-Azido-tris(ethylenoxy)-L-alanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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